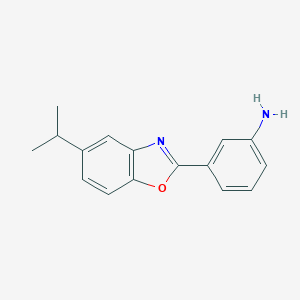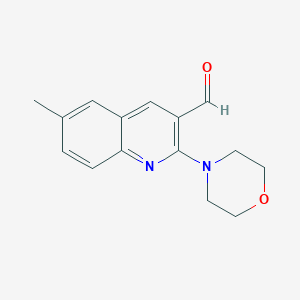
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an isopropyl group at the 5-position of the benzoxazole ring and a phenylamine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Phenylamine Group: The phenylamine group can be attached through a nucleophilic substitution reaction where the benzoxazole derivative reacts with aniline under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Isopropyl-benzooxazol-2-yl)-benzylamine
- 5-Amino-2-(5-isopropyl-benzooxazol-2-yl)-phenol
- 3-Fluoro-N-{[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
- 3,4,5-Triethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is unique due to its specific structural features, such as the isopropyl group at the 5-position and the phenylamine group at the 3-position. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-10(2)11-6-7-15-14(9-11)18-16(19-15)12-4-3-5-13(17)8-12/h3-10H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQHZYKIBXKILV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methylphenoxy)acetyl]-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B470076.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B470101.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B470123.png)
![N-(1-adamantyl)-4-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzamide](/img/structure/B470177.png)
![4-{[(1-benzyl-5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B470180.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-ethylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B470181.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B470183.png)
![4-[4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B470213.png)
![4-[4-{4-hydroxy-3-nitro-5-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B470214.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B470277.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B470282.png)
![4-Ethyl 2-methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B470285.png)
![Ethyl 4-cyano-5-[(diphenylacetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B470290.png)
